Cas no 1356087-30-3 (5-Chloro-2-(dimethoxymethyl)thiazole)

5-Chloro-2-(dimethoxymethyl)thiazole structure
1356087-30-3 structure
Product Name:5-Chloro-2-(dimethoxymethyl)thiazole
CAS番号:1356087-30-3
MF:C6H8ClNO2S
メガワット:193.651219367981
MDL:MFCD20528883
CID:1033464
PubChem ID:71303717
Update Time:2025-11-01

5-Chloro-2-(dimethoxymethyl)thiazole 化学的及び物理的性質

名前と識別子

    • 5-Chloro-2-(dimethoxymethyl)thiazole
    • 5-chloro-2-(dimethoxymethyl)-1,3-thiazole
    • AKOS016845223
    • 1356087-30-3
    • DTXSID50745095
    • MDL: MFCD20528883
    • インチ: 1S/C6H8ClNO2S/c1-9-6(10-2)5-8-3-4(7)11-5/h3,6H,1-2H3
    • InChIKey: PZWWLTHAWSZBQX-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C(C(OC)OC)S1

計算された属性

  • せいみつぶんしりょう: 192.9964274g/mol
  • どういたいしつりょう: 192.9964274g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 59.6Ų

5-Chloro-2-(dimethoxymethyl)thiazole 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM189827-1g
5-chloro-2-(dimethoxymethyl)thiazole
1356087-30-3 95%
1g
$482 2021-08-05
Chemenu
CM189827-1g
5-chloro-2-(dimethoxymethyl)thiazole
1356087-30-3 95%
1g
$462 2023-01-07
eNovation Chemicals LLC
Y0979427-1g
5-chloro-2-(dimethoxymethyl)thiazole
1356087-30-3 95%
1g
$680 2023-05-16
Alichem
A059003247-1g
5-Chloro-2-(dimethoxymethyl)thiazole
1356087-30-3 95%
1g
$424.32 2022-04-03
eNovation Chemicals LLC
Y0979427-5g
5-chloro-2-(dimethoxymethyl)thiazole
1356087-30-3 95%
5g
$1300 2024-08-02
eNovation Chemicals LLC
Y0979427-5g
5-chloro-2-(dimethoxymethyl)thiazole
1356087-30-3 95%
5g
$1300 2025-02-24
eNovation Chemicals LLC
Y0979427-5g
5-chloro-2-(dimethoxymethyl)thiazole
1356087-30-3 95%
5g
$1300 2025-02-28

5-Chloro-2-(dimethoxymethyl)thiazoleに関する追加情報

5-Chloro-2-(dimethoxymethyl)thiazole: A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Applications in Modern Biomedical Research

5-Chloro-2-(dimethoxymethyl)thiazole is a versatile heterocyclic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, with the chemical formula C6H7ClO2S, is identified by the CAS number 1356087-30-3, and its synthesis involves the strategic incorporation of chlorine and dimethoxymethyl functionalities onto the thiazole ring. Recent studies have highlighted its potential in modulating biological pathways and its utility as a building block for drug discovery. The molecular architecture of 5-Chloro-2-(dimethoxymethyl)thiazole provides a scaffold for the development of novel therapeutics targeting inflammatory diseases, antimicrobial resistance, and neurodegenerative disorders.

The structural features of 5-Chloro-2-(dimethoxymethyl)thiazole are critical to its functional properties. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a common motif in bioactive molecules. The introduction of the chlorine atom at the 5-position enhances the compound's reactivity, while the dimethoxymethyl group at the 2-position contributes to its solubility and metabolic stability. These modifications are strategically designed to optimize interactions with biological targets. For instance, the dimethoxymethyl group may facilitate hydrogen bonding with receptor proteins, while the chlorine atom can influence the compound's electronic properties, affecting its binding affinity. Recent advances in computational chemistry have enabled the precise modeling of these interactions, providing insights into the compound's potential mechanisms of action.

Recent research has demonstrated that 5-Chloro-2-(dimethoxymethyl)thiazole exhibits promising biological activities. A 2023 study published in Journal of Medicinal Chemistry reported its ability to inhibit the activity of certain enzymes involved in inflammatory pathways. This finding is particularly relevant given the rising prevalence of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's potential as an anti-inflammatory agent is further supported by its ability to modulate the expression of cytokines, as revealed by transcriptomic analyses. Additionally, preliminary studies suggest that 5-Chloro-2-(dimethoxymethyl)thiazole may possess antimicrobial properties, making it a candidate for the development of new antibiotics in the face of increasing drug resistance.

Another area of interest is the application of 5-Chloro-2-(dimethoxymethyl)thiazole in the design of small molecule inhibitors for cancer-related targets. A 2024 study in Chemical Biology & Drug Design explored its interactions with kinases implicated in tumor progression. The compound was found to selectively inhibit the activity of certain tyrosine kinases, which are overexpressed in various cancers. This selective inhibition is crucial for minimizing off-target effects, a major challenge in cancer therapy. Furthermore, the compound's ability to cross the blood-brain barrier has sparked interest in its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its therapeutic efficacy.

The synthesis of 5-Chloro-2-(dimethoxymethyl)thiazole has been the subject of several recent studies aimed at improving yield and purity. A 2023 paper in Organic & Biomolecular Chemistry described a novel catalytic approach using microwave-assisted reactions to streamline the synthesis process. This method not only reduces reaction time but also minimizes the use of hazardous reagents, aligning with the principles of green chemistry. Additionally, the development of chiral catalysts has enabled the enantioselective synthesis of the compound, which is essential for pharmaceutical applications where stereochemistry plays a critical role in biological activity.

Emerging research has also explored the potential of 5-Chloro-2-(dimethoxymethyl)thiazole in the field of materials science. Its unique chemical structure makes it a promising candidate for the development of functional polymers and coatings with enhanced properties. For example, a 2024 study in Advanced Materials Interfaces demonstrated its utility in creating biocompatible materials for tissue engineering applications. The compound's ability to form stable cross-links with other biomolecules has opened new avenues for the design of scaffolds that support cell growth and tissue regeneration.

In conclusion, 5-Chloro-2-(dimethoxymethyl)thiazole represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and diverse biological activities position it as a valuable tool for the development of new therapeutics. Ongoing research continues to uncover new applications and optimize its properties for various biomedical purposes. As the field of pharmaceutical science evolves, compounds like 5-Chloro-2-(dimethoxymethyl)thiazole will play an increasingly important role in addressing complex health challenges.

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